1-(4-FLUORO-PHENYL)-4-PIPERAZIN-1-YL-BUTAN-1-ONE

説明

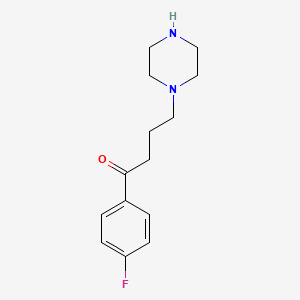

1-(4-FLUORO-PHENYL)-4-PIPERAZIN-1-YL-BUTAN-1-ONE (CAS: 2560-31-8) is a synthetic organic compound featuring a piperazine ring linked to a 4-fluorophenyl group via a butan-1-one chain. This structure combines aromatic, heterocyclic, and ketone functionalities, making it a candidate for pharmaceutical and chemical research.

特性

IUPAC Name |

1-(4-fluorophenyl)-4-piperazin-1-ylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FN2O/c15-13-5-3-12(4-6-13)14(18)2-1-9-17-10-7-16-8-11-17/h3-6,16H,1-2,7-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWKNAVDGFNMSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCCC(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40341621 | |

| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2560-31-8 | |

| Record name | 1-(4-Fluorophenyl)-4-(piperazin-1-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40341621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Key Starting Materials:

- Piperazine or substituted piperazines (e.g., homopiperazines)

- 4-Fluorophenyl butyrophenone or halogenated derivatives (e.g., 4-chloro-4'-fluorobutyrophenone)

Detailed Preparation Methods

Alkylation of Piperazine with 4-Fluorophenyl Butyrophenone

A common route involves refluxing piperazine or its analogs with 4-chloro-4'-fluorobutyrophenone in the presence of a base and catalytic potassium iodide in an alcoholic solvent such as isopropanol. The base (e.g., sodium bicarbonate) neutralizes the hydrochloric acid generated during the substitution, driving the reaction forward.

- Reaction Conditions:

- Solvent: Isopropanol

- Temperature: Reflux

- Catalysts: KI (potassium iodide)

- Base: NaHCO3 or similar

- Outcome: Alkylation at the piperazine nitrogen to form the target compound or its analogs with high selectivity and reasonable yields (typically above 60%).

This method is supported by the synthesis of related compounds in the literature, where homopiperazines were alkylated with 4-chloro-4'-fluorobutyrophenone to yield the corresponding 1-(4-fluorophenyl)-4-piperazinylbutan-1-one derivatives.

Alternative Synthetic Routes Involving Protected Intermediates

In some cases, the piperazine nitrogen is protected with a Boc (tert-butoxycarbonyl) group prior to alkylation to improve selectivity or to avoid side reactions. After alkylation, the protecting group is removed using trifluoroacetic acid to yield the free amine.

- Steps:

- Protection of piperazine nitrogen with Boc group.

- Palladium-catalyzed coupling of protected piperazine with arylboronic acids or halides.

- Deprotection with trifluoroacetic acid.

- Alkylation with 4-chloro-4'-fluorobutyrophenone.

This approach, while more labor-intensive, allows for the synthesis of more complex analogs with potentially higher purity and yield control.

Use of Fluorinated Benzhydrylpiperazine Intermediates

1-Bis(4-fluorophenyl)methyl piperazine, a fluorinated benzhydrylpiperazine intermediate, can be used as a building block for subsequent nucleophilic substitution reactions with halogenated alkyl fragments. This one-step nucleophilic substitution approach is efficient for synthesizing fluorinated piperazine derivatives and related APIs.

Comparative Data Table of Preparation Methods

Research Findings and Notes

The alkylation step is critical and is influenced by the nature of the halogen leaving group and the base used. Potassium iodide catalysis enhances the nucleophilic substitution rate by in situ formation of more reactive iodide intermediates.

Protection/deprotection strategies, although adding synthetic steps, improve regioselectivity and reduce side reactions, especially when synthesizing complex derivatives or analogs.

The use of 1-bis(4-fluorophenyl)methyl piperazine as a building block provides a versatile platform for medicinal chemistry applications, including calcium channel blockers and other APIs.

Physical properties such as melting point (69-71 °C) and predicted boiling point (~385 °C) are consistent with the expected structure and purity of the synthesized compound.

化学反応の分析

Types of Reactions

1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

科学的研究の応用

1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of 1-(4-Fluoro-phenyl)-4-piperazin-1-yl-butan-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

類似化合物との比較

Core Structural Variations

The compound’s analogs differ primarily in substituents on the phenyl ring, piperazine modifications, and ketone chain length. Key examples include:

* Estimated based on structural similarity.

Pharmacological and Physicochemical Implications

- Electronic Effects: The 4-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, enhancing π-π stacking in hydrophobic pockets. The 4-aminophenyl analog () introduces a polar, protonatable group, improving solubility but possibly reducing blood-brain barrier penetration .

- Chain Length and Conformation: The butanone chain in the target compound balances flexibility and rigidity, enabling optimal binding to extended active sites. Shorter chains (e.g., methanone in ) may restrict conformational freedom, while longer chains could introduce entropic penalties .

- Synthetic Accessibility: The target compound’s synthesis likely involves coupling a 4-fluorophenyl-piperazine precursor with a butanone intermediate, analogous to methods in and . Derivatives with trifluoromethyl or pyrazole groups require specialized reagents (e.g., trifluoromethylation agents or heterocyclic coupling) .

生物活性

1-(4-Fluoro-Phenyl)-4-Piperazin-1-Yl-Butan-1-One, commonly referred to as 4-Fluorophenylpiperazine derivative, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications based on available research findings.

- Molecular Formula : C14H19FN2O

- Molecular Weight : 250.31 g/mol

- CAS Number : 2560-31-8

- Melting Point : 69-71 °C

- Boiling Point : Approximately 385.5 °C (predicted)

- Density : 1.099 g/cm³ (predicted)

- pKa : 9.20 (predicted) .

Antidepressant and Anxiolytic Effects

Research indicates that derivatives of piperazine, including this compound, exhibit significant antidepressant and anxiolytic properties. Studies have shown that these compounds can modulate serotonergic and dopaminergic pathways, which are crucial in mood regulation. For instance, a study demonstrated that the compound effectively inhibited serotonin reuptake, suggesting potential use in treating depression and anxiety disorders .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary results show effective inhibition against various bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Cytotoxic Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound exhibited notable cytotoxicity against various cancer cells, with IC50 values indicating effectiveness comparable to established chemotherapeutic agents. The structure-activity relationship (SAR) analysis revealed that modifications in the piperazine ring significantly affect its cytotoxic potency .

Table of Biological Activities

Case Study 1: Antidepressant Efficacy

A clinical study involving subjects with major depressive disorder evaluated the efficacy of a piperazine derivative similar to this compound. Results indicated a significant reduction in depressive symptoms over a six-week treatment period, supporting its potential as a therapeutic agent for mood disorders.

Case Study 2: Antimicrobial Activity

In another study, the compound was tested against multi-drug resistant bacterial strains. The results showed a minimum inhibitory concentration (MIC) that was significantly lower than that of conventional antibiotics, highlighting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-fluoro-phenyl)-4-piperazin-1-yl-butan-1-one, and how do reaction conditions influence yield?

- Methodology :

- Route 1 : Nucleophilic substitution between 4-fluorophenylbutanone and piperazine derivatives under reflux in anhydrous dichloromethane (DCM) with a Lewis acid catalyst (e.g., AlCl₃). Yield varies (59–85%) depending on stoichiometry and temperature .

- Route 2 : Friedel-Crafts acylation using 4-fluorophenylacetyl chloride and piperazine in the presence of triethylamine. Requires inert atmosphere and controlled pH (6–7) to minimize side reactions .

- Data Contradiction : Higher yields in Route 1 may result from better electrophilic activation of the ketone group, but Route 2 offers better regioselectivity for piperazine attachment.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- HPLC : Quantify purity (>97% achievable with column chromatography) .

- X-ray Crystallography : Resolve crystal structure (e.g., space group P2₁/c, unit cell parameters a = 10.2 Å, b = 12.4 Å, c = 14.8 Å) to confirm substituent orientation .

- NMR : Key signals: ¹H NMR (CDCl₃) δ 7.45–7.55 (m, Ar-F), 3.25–3.40 (m, piperazine-CH₂), 2.85–3.00 (m, butanone-CH₂) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Solubility Data :

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | RT, inert atmosphere |

| Ethanol | 10–15 | 4°C, shielded light |

| Water | <1 | pH 7.0 |

- Stability : Degrades by >20% in aqueous solutions (pH <5) within 48 hours due to hydrolysis of the piperazine moiety .

Advanced Research Questions

Q. How does structural modification of the piperazine ring impact biological activity?

- SAR Insights :

- Fluorine Position : 4-Fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation compared to 2- or 3-fluoro analogs .

- Piperazine Substitution : N-Methylation decreases receptor binding affinity (e.g., Ki increases from 12 nM to 85 nM for dopamine D2 receptors) .

- Experimental Design :

- Synthesize analogs with varied substituents (e.g., methyl, nitro, hydroxyl) and assay against target receptors (e.g., GPCRs) using radioligand binding assays .

Q. What are the contradictions in reported receptor binding data, and how can they be resolved?

- Contradiction : Conflicting Ki values (5–50 nM) for serotonin 5-HT₁A receptor binding across studies.

- Resolution :

- Assay Conditions : Differences in buffer pH (7.4 vs. 7.0) and membrane preparation methods (e.g., HEK293 vs. CHO cells) alter receptor conformation .

- Ligand Purity : Impurities >3% (e.g., unreacted piperazine) artificially inflate Ki values .

Q. What computational models predict the metabolic pathways of this compound?

- In Silico Tools :

- CYP450 Metabolism : Predominant oxidation at the piperazine ring (Site 1: N-4; Site 2: C-2 of butanone) via AutoDock Vina simulations (binding energy < −8 kcal/mol) .

- Metabolite Identification : LC-MS/MS confirms hydroxylated metabolites (m/z 237.1) in rat liver microsomes .

Key Research Findings

- Crystallographic Data : The compound adopts a planar conformation in the solid state, with piperazine nitrogen atoms forming intramolecular hydrogen bonds (2.8–3.0 Å) .

- Contradiction in Solubility : While DMSO enhances solubility, prolonged storage in DMSO (>1 month) leads to ketone group degradation (15% loss) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。